molecular formula C7H11N3O B064046 1-(Pyrimidin-2-yloxy)propan-2-amine CAS No. 167087-51-6

1-(Pyrimidin-2-yloxy)propan-2-amine

Cat. No. B064046
CAS RN: 167087-51-6
M. Wt: 153.18 g/mol
InChI Key: FIROHMICWJYJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrimidin-2-yloxy)propan-2-amine, also known as PP2A inhibitor, is a small molecule that has gained significant attention in the field of cancer research. PP2A inhibitor is a potent inhibitor of protein phosphatase 2A (PP2A), which is a critical enzyme involved in the regulation of cell growth, differentiation, and apoptosis.

Mechanism of Action

1-(Pyrimidin-2-yloxy)propan-2-amine inhibitor works by inhibiting the activity of protein phosphatase 2A, which is a critical enzyme involved in the regulation of cell growth and differentiation. 1-(Pyrimidin-2-yloxy)propan-2-amine inhibitor binds to the catalytic subunit of 1-(Pyrimidin-2-yloxy)propan-2-amine, preventing it from dephosphorylating its substrates. This results in the accumulation of phosphorylated proteins, leading to cell death.
Biochemical and Physiological Effects:
1-(Pyrimidin-2-yloxy)propan-2-amine inhibitor has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been found to enhance the efficacy of chemotherapy drugs in cancer treatment. 1-(Pyrimidin-2-yloxy)propan-2-amine inhibitor has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(Pyrimidin-2-yloxy)propan-2-amine inhibitor is its high potency and specificity towards 1-(Pyrimidin-2-yloxy)propan-2-amine. It has also been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 1-(Pyrimidin-2-yloxy)propan-2-amine inhibitor is its poor solubility in aqueous solutions, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research of 1-(Pyrimidin-2-yloxy)propan-2-amine inhibitor. One of the most promising directions is its potential use in combination with other cancer drugs. 1-(Pyrimidin-2-yloxy)propan-2-amine inhibitor has been found to enhance the efficacy of chemotherapy drugs in cancer treatment, and further research is needed to explore its potential in combination with other cancer drugs. Additionally, further research is needed to understand the mechanism of action of 1-(Pyrimidin-2-yloxy)propan-2-amine inhibitor and its potential use in other diseases.

Scientific Research Applications

1-(Pyrimidin-2-yloxy)propan-2-amine inhibitor has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. 1-(Pyrimidin-2-yloxy)propan-2-amine inhibitor has also been found to enhance the efficacy of chemotherapy drugs in cancer treatment.

properties

CAS RN

167087-51-6

Product Name

1-(Pyrimidin-2-yloxy)propan-2-amine

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-pyrimidin-2-yloxypropan-2-amine

InChI

InChI=1S/C7H11N3O/c1-6(8)5-11-7-9-3-2-4-10-7/h2-4,6H,5,8H2,1H3

InChI Key

FIROHMICWJYJLD-UHFFFAOYSA-N

SMILES

CC(COC1=NC=CC=N1)N

Canonical SMILES

CC(COC1=NC=CC=N1)N

synonyms

2-Propanamine,1-(2-pyrimidinyloxy)-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.0 g of 2-amino-1-propanol was added dropwise to a stirred mixture of 1.3 g of 60% sodium hydride and 30 mL of N,N-dimethylformamide at room temperature. After the reaction mixture was stirred for 30 minutes, a solution containing 3.7 g of 2-chloropyrimidine dissolved in N,N-dimethylformamide was added dropwise to the reaction mixture. The mixture was stirred for 2 hours at 100° C. After completion of the reaction, the reaction mixture was cooled. The solids were filtered off. The solvent in the filtrate was removed under reduced pressure. The residue was purified by column chromatography on silica gel to obtain 2.1 g of the desired product (yield: 50%). Refractive index: 1.5481.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
50%

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